![molecular formula C19H28I2O7 B14233141 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde CAS No. 796971-54-5](/img/structure/B14233141.png)
2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde: is an organic compound with the molecular formula C19H28I2O7 and a molecular weight of 622.23 g/mol . This compound is characterized by the presence of multiple ethoxy and iodoethoxy groups attached to a benzaldehyde core, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of the benzaldehyde are substituted with iodoethoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodoethoxy groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed:
Oxidation: 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzoic acid.
Reduction: 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzyl alcohol.
Substitution: 2,4-Bis{2-[2-(2-azidoethoxy)ethoxy]ethoxy}benzaldehyde.
Scientific Research Applications
Chemistry: 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals .
Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry studies .
Industry: In industrial applications, it can be used in the production of specialty chemicals, coatings, and materials with specific properties .
Mechanism of Action
The mechanism of action of 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The iodoethoxy groups can undergo substitution reactions, allowing the compound to interact with different molecular targets .
Comparison with Similar Compounds
- 2,4-Bis{2-[2-(2-chloroethoxy)ethoxy]ethoxy}benzaldehyde
- 2,4-Bis{2-[2-(2-bromoethoxy)ethoxy]ethoxy}benzaldehyde
- 2,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde
Uniqueness: The presence of iodoethoxy groups in 2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde makes it unique compared to its chloro, bromo, and methoxy analogs. The iodine atoms provide distinct reactivity and can be used in specific substitution reactions that are not possible with other halogens .
Properties
CAS No. |
796971-54-5 |
|---|---|
Molecular Formula |
C19H28I2O7 |
Molecular Weight |
622.2 g/mol |
IUPAC Name |
2,4-bis[2-[2-(2-iodoethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H28I2O7/c20-3-5-23-7-9-25-11-13-27-18-2-1-17(16-22)19(15-18)28-14-12-26-10-8-24-6-4-21/h1-2,15-16H,3-14H2 |
InChI Key |
AMBCZNMWLHMZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCOCCOCCI)OCCOCCOCCI)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


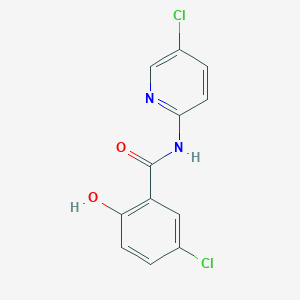
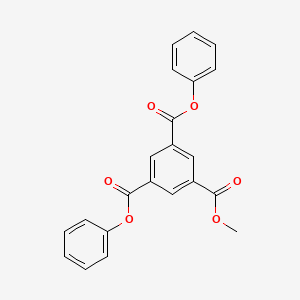
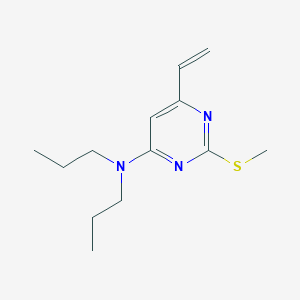
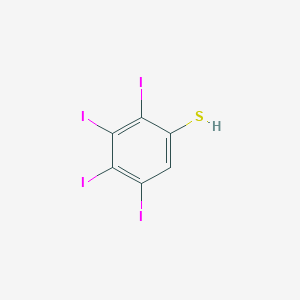
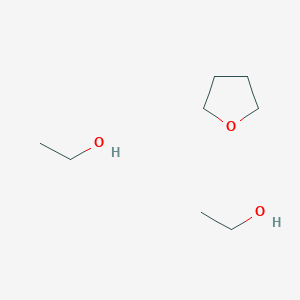
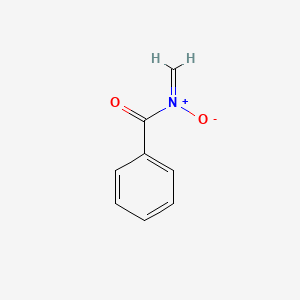



![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
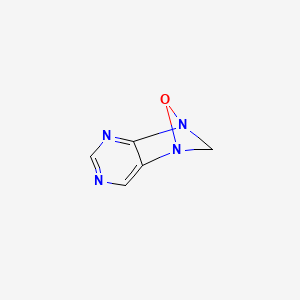
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
